5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
Overview
Description
5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one is a chemical compound with the molecular formula C8H12O4 . It is also known as (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one .
Synthesis Analysis
The synthesis of this compound involves several steps . Initially, racemic 3,3-dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is prepared from cyclopentadiene and dichloroacetyl chloride through a process of cycloaddition and Baeyer-Villiger oxidation. This is followed by the resolution of the racemic mixture by optically active phenethylamine (PEA) and a Prins reaction with polyformaldehyde. After hydrolysis without separation, (3aR,4S,5R,6aS)-3,3-dichloro-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopentafuran-2-one is obtained. Finally, (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one is prepared from the previous compound via reduction with zinc dust .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOC[C@H]1C@HC[C@@H]2OC(=O)C[C@H]12
. This indicates the presence of hydroxy and hydroxymethyl functional groups, as well as a cyclopenta[b]furan-2-one ring structure. Chemical Reactions Analysis
The synthesis process of this compound involves several chemical reactions, including cycloaddition, Baeyer-Villiger oxidation, Prins reaction, and reduction with zinc dust . These reactions contribute to the formation of the cyclopenta[b]furan-2-one ring structure and the introduction of the hydroxy and hydroxymethyl functional groups.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 117-119 °C . The optical rotation is -44° when measured in methanol at a concentration of 1.4 .Scientific Research Applications
1. Biomass Conversion
5-Hydroxymethylfurfural (HMF), a derivative of 5-Hydroxy-4-(Hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one, plays a crucial role in the conversion of biomass. It acts as an intermediate in producing a variety of value-added chemicals through catalytic reduction processes. Such transformations include the production of furfuryl alcohol, tetrahydrofurfuryl alcohol, and various furan derivatives essential in biorefinery applications (Nakagawa, Tamura, & Tomishige, 2013).
2. Polymer Synthesis
The compound is significant in the enzymatic synthesis of biobased polyesters, serving as a biobased rigid diol. It provides a sustainable alternative to traditional aromatic monomers used in polyester synthesis, contributing to the development of novel biobased furan polyesters (Jiang et al., 2014).
3. Chemical Production
Various catalytic processes convert HMF into high-value chemicals. These include aerobic oxidation, reductive amination, and synthesis of aromatics. The compound's unique structure enables the production of chemicals like furandicarboxylic acid and dimethyl furan, among others, which are valuable in different industrial applications (Xia et al., 2018).
4. Biocatalysis
In biocatalysis, the compound is used for synthesizing various chemicals using enzymes. For example, alcohol dehydrogenases have been utilized for the biocatalytic synthesis of BHMF from HMF, indicating the potential for environmentally friendly and cost-effective production methods (Xia, Zong, & Li, 2020).
5. Furan Derivative Synthesis
The compound's furan ring and functional groups facilitate the synthesis of various furan derivatives, including dimethylfuran and dihydromethyltetrahydrofuran, which have applications ranging from fuels to specialty chemicals (Kong et al., 2018).
Properties
IUPAC Name |
5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-3-5-4-1-8(11)12-7(4)2-6(5)10/h4-7,9-10H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTZWRCSPHQSFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C1OC(=O)C2)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396029 | |
Record name | 5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521323-11-5 | |
Record name | 5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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